molecular formula C7H11N3O3 B1379197 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide CAS No. 1461714-58-8

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide

Cat. No. B1379197
CAS RN: 1461714-58-8
M. Wt: 185.18 g/mol
InChI Key: XXNZSELMNANIQW-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide is a chemical compound with the molecular formula C7H11N3O3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide consists of a five-membered oxazole ring substituted with an ethoxy group at the 5th position and a methyl group at the 4th position . The 2nd position of the oxazole ring is substituted with a carbohydrazide group .


Physical And Chemical Properties Analysis

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide has a molecular weight of 185.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources .

Scientific Research Applications

Pharmaceutical Synthesis

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide: serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure is utilized to develop innovative therapies targeting a broad spectrum of health conditions. The compound’s reactivity allows for the creation of derivatives that can be potential candidates for drug development .

Material Science

In material science, this compound is recognized for its potential to enhance the performance of materials. It can be used to improve mechanical strength, thermal stability, and optical properties of materials. This makes it valuable for developing new materials with specific desired properties for industrial applications .

Analytical Chemistry

The compound is used in analytical chemistry, where it may serve as a standard or reagent in various chemical analyses. Techniques such as NMR, HPLC, LC-MS, and UPLC utilize this compound to ensure accurate measurement and identification of substances .

Safety and Hazards

The specific safety and hazard information for 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide is not available in the searched resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-12-7-4(2)9-6(13-7)5(11)10-8/h3,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZSELMNANIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 2
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
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5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
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Reactant of Route 5
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5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 6
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide

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